molecular formula C9H21NO2 B14275218 N,N-Diethyl-N-methylethanaminium acetate CAS No. 183864-95-1

N,N-Diethyl-N-methylethanaminium acetate

Cat. No.: B14275218
CAS No.: 183864-95-1
M. Wt: 175.27 g/mol
InChI Key: NYYWLNZAQYSASA-UHFFFAOYSA-M
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Description

N,N-Diethyl-N-methylethanaminium acetate is a quaternary ammonium salt consisting of a positively charged ammonium ion and an acetate counterion. The cation structure includes a central nitrogen atom bonded to two ethyl groups (-C₂H₅), one methyl group (-CH₃), and an ethyl chain (-CH₂CH₃), forming a tetrahedral geometry. The molecular formula is C₉H₂₁NO₂, with a molecular weight of 175.27 g/mol.

Properties

CAS No.

183864-95-1

Molecular Formula

C9H21NO2

Molecular Weight

175.27 g/mol

IUPAC Name

triethyl(methyl)azanium;acetate

InChI

InChI=1S/C7H18N.C2H4O2/c1-5-8(4,6-2)7-3;1-2(3)4/h5-7H2,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

NYYWLNZAQYSASA-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CC.CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N-methylethanaminium acetate typically involves the quaternization of N,N-diethylethanamine with methyl iodide, followed by anion exchange with acetate. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include acetonitrile or ethanol.

    Reaction Time: Several hours to ensure complete quaternization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To handle large volumes.

    Purification Steps: Including crystallization or distillation to obtain high purity products.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-N-methylethanaminium acetate undergoes various chemical reactions, including:

    Substitution Reactions: Commonly with halides or other nucleophiles.

    Oxidation and Reduction Reactions: Though less common, these can occur under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve halides like chloride or bromide in solvents such as acetone or ethanol.

    Oxidation Reactions: May involve oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed:

    Substitution Reactions: Result in the formation of new quaternary ammonium salts.

    Oxidation Reactions: Can lead to the formation of N-oxides or other oxidized derivatives.

Scientific Research Applications

N,N-Diethyl-N-methylethanaminium acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-N-methylethanaminium acetate involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases by:

    Forming Ion Pairs: With reactants, allowing them to move between aqueous and organic phases.

    Reducing Activation Energy: For reactions, thereby increasing reaction rates.

Comparison with Similar Compounds

a) N,N-Dimethylamine Acetate (C₄H₁₁NO₂)

  • Molecular Weight : 105.14 g/mol .
  • Physical State : Liquid .
  • Applications : Used as a catalyst in organic synthesis and as a buffering agent.
  • Toxicity : Classified as an irritant to skin and mucous membranes .

b) N,N'-Dibenzylethylenediamine Diacetate (C₂₆H₃₂N₂O₄)

  • Molecular Weight : 436.55 g/mol .
  • Applications : Key component in prolonged-release penicillin formulations (e.g., benzathine benzylpenicillin) .
  • Solubility : Low water solubility due to bulky benzyl groups, contrasting with N,N-Diethyl-N-methylethanaminium acetate’s higher polarity .
Compound Molecular Formula Molecular Weight (g/mol) Physical State Key Applications Toxicity Profile
This compound C₉H₂₁NO₂ 175.27 Solid Surfactants, drug delivery Likely low toxicity
N,N-Dimethylamine acetate C₄H₁₁NO₂ 105.14 Liquid Catalysis, buffers Irritant
N,N'-Dibenzylethylenediamine diacetate C₂₆H₃₂N₂O₄ 436.55 Solid Antibiotic formulations Low systemic toxicity

Tertiary Amine Derivatives

a) N,N-Diethylmethylamine (C₅H₁₃N)

  • Molecular Weight : 87.16 g/mol .
  • Applications : Intermediate in agrochemical synthesis and ionic liquids .
  • Key Difference : Unlike the quaternary ammonium salt, this tertiary amine is volatile and less stable, limiting its use in aqueous systems .

b) Diethylaminoethyl Methacrylate (C₁₀H₁₉NO₂)

  • Applications : Used in adhesives, coatings, and visible-light-cured dental composites .
  • Toxicity: Known to cause contact allergies, highlighting the importance of substituent effects on biocompatibility .

Acetamide Derivatives

a) N,N-Diethylacetamide (C₆H₁₃NO)

  • Molecular Weight : 115.18 g/mol .
  • Physical State : Liquid.
  • Applications : Polar aprotic solvent in polymer production .
  • Toxicity : Moderate hepatotoxicity with prolonged exposure .

b) N,N-Dimethylacetamide (DMAc, C₄H₉NO)

  • Molecular Weight : 87.12 g/mol .
  • Applications : Solvent for polyacrylonitrile and pharmaceuticals .
  • Key Difference : Acetamides lack ionic character, resulting in lower water solubility compared to quaternary ammonium acetates .

Research Findings and Trends

  • Environmental Impact : Quaternary ammonium compounds are persistent in aquatic environments, necessitating further ecotoxicological studies .
  • Synthetic Efficiency : Advances in alkylation methods (e.g., microwave-assisted synthesis) could improve yields of quaternary ammonium salts .

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